3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
3-(Thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a benzo[b][1,4]oxazine core fused with a thiophene ring at the 3-position. Its molecular formula is C₁₂H₁₁NOS (MW = 217.29), with the CAS registry number 1630031-24-1 . The thiophene moiety introduces aromatic sulfur into the structure, which can influence electronic properties and intermolecular interactions (e.g., π-π stacking). This compound is synthesized via nucleophilic substitution reactions involving sodium hydride in DMF, where a thiophen-2-yl group is introduced to the benzoxazine scaffold .
Properties
IUPAC Name |
3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-5-11-9(4-1)13-10(8-14-11)12-6-3-7-15-12/h1-7,10,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMMWPHGQOSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and an appropriate oxazine precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple samples. This method is advantageous for scaling up production while maintaining high yields and purity .
Chemical Reactions Analysis
Reaction Conditions:
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Step 1 : Condensation of 1-phenylethan-1-amine derivatives (e.g., thiophene-substituted analogs) with 3,5-di-tert-butyl-o-benzoquinone in acetonitrile at room temperature (2–8 hours).
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Step 2 : Oxidative ring closure using iodine (2 equiv) and triethylamine (3 equiv) in acetonitrile at 0°C (10–60 minutes) .
Optimization Data:
| Entry | Oxidant | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ | None | CH₃CN | 81 |
| 4 | I₂ | Et₃N | CH₃CN | 89 |
| 6 | NIS | Et₃N | CH₃CN | 78 |
Key Finding : Triethylamine and iodine in acetonitrile provided optimal yields (89%) for benzo oxazine formation .
Substrate Scope and Functionalization
The thiophene-substituted variant (analogous to 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b] oxazine) was synthesized efficiently under standard conditions (Scheme 3) :
Selected Substrates and Yields:
| Substrate Type | Example Product | Yield (%) |
|---|---|---|
| Thiophene-ethylamine | 3s | 85 |
| Halogenated arenes | 3i (Cl), 3j (Br) | 82–88 |
| Heteroaromatic amines | 3p (pyridyl) | 87 |
Limitations : β-Substituted amines and unfunctionalized quinones failed to react .
Downstream Derivatization to Benzomorpholines
The benzo oxazine core undergoes nucleophilic additions to form benzomorpholine derivatives :
Reaction Pathway:
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Allylation : Treatment with allyltrimethylsilane and BF₃·OEt₂ in dichloromethane (−78°C to RT) yields α-allyl benzomorpholine (4a , 92%).
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Cyanation : Reaction with TMSCN and BF₃·OEt₂ produces α-cyano benzomorpholine (4b , 88%).
Conditions :
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Solvent: CH₂Cl₂
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Catalyst: BF₃·OEt₂ (10 mol%)
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Temperature: −78°C → RT
Mechanistic Insights
The proposed mechanism involves:
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Ketimine/Hemiaminal Formation : Condensation of the amine and quinone.
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Enamine Tautomerization : Base-mediated conversion to an enamine intermediate.
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Iodination : Electrophilic attack by iodine to form α-imino-alkyl iodide.
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Ring Closure : Intramolecular cyclization via phenol oxygen nucleophile .
Mechanistic Steps:
Experimental Data and Characterization
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Recent studies have identified derivatives of benzo[b][1,4]oxazine as potential antioxidant agents. For instance, compounds related to 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine have shown significant antioxidant properties in various assays. The antioxidant activity was evaluated using the DPPH and FRAP methods, demonstrating that these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems .
Inhibition of GSK-3β
this compound has been investigated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), an important target in neurodegenerative diseases. One study reported a derivative with an IC50 value of 1.6 μM against GSK-3β, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Materials Science
Polymer Synthesis
The compound has been utilized in the synthesis of high-performance polymers. A novel bio-based bisbenzoxazine resin was created from thiophene-containing benzoxazines, showing promising thermal stability and mechanical properties. This application highlights the compound's utility in developing advanced materials for various industrial applications .
Curing Agents
In materials science, derivatives of this compound serve as curing agents in epoxy resins. Their incorporation improves the thermal and mechanical properties of the final product, making them suitable for applications in coatings and composites .
Case Study 1: Antioxidant Properties
A study focused on synthesizing C-3 tethered 2-oxo-benzo[1,4]oxazines demonstrated that modifications to the benzo[b][1,4]oxazine structure could enhance antioxidant activity significantly. The synthesized compounds were tested against standard antioxidants like butylated hydroxytoluene (BHT), showing superior performance in scavenging assays .
Case Study 2: GSK-3β Inhibition
Another investigation into the GSK-3β inhibitory activity of oxazine derivatives revealed that specific modifications to the thiophene ring could enhance binding affinity and selectivity towards the target enzyme. This study utilized molecular docking simulations to predict interactions between the compound and GSK-3β, providing insights into structure-activity relationships .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Modifications
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- LogP and Solubility: Thiophene derivative: Higher logP (predicted ~2.5) due to aromatic sulfur . Morpholinomethyl analogue: Lower logP (~1.4) with improved aqueous solubility from the morpholine ring .
- Thermal Stability : tert-Butyl-substituted derivatives exhibit enhanced stability due to steric protection of the core .
Biological Activity
3-(Thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure : The compound's structure includes a thiophene ring and a benzo[b][1,4]oxazine moiety, which are crucial for its biological activity.
Molecular Formula : CHNOS
Molecular Weight : 217.29 g/mol
CAS Number : 1630031-24-1
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. The compound was evaluated using various assays such as DPPH and FRAP.
| Assay Type | IC Value (µM) | Reference Compound | Reference IC (µM) |
|---|---|---|---|
| DPPH | 546.0 ± 13.6 | BHT | 250 |
| FRAP | Not specified | Ascorbic Acid | 200 |
The results indicated that the compound exhibited significant antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
2. Anticancer Activity
The anticancer properties of this compound were explored in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against several types of cancer cells while showing low toxicity to normal fibroblast cells.
| Cell Line | IC Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 35 | Significant cytotoxicity |
| HeLa (Cervical) | 45 | Moderate cytotoxicity |
| NIH/3T3 (Fibroblast) | >250 | Non-cytotoxic |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .
3. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. The results indicated moderate antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
The compound showed significant activity against Staphylococcus aureus, indicating its potential use as an antimicrobial agent .
Case Study: Antioxidant and Cytotoxic Effects
A study conducted on a series of benzoxazine derivatives, including this compound, revealed that these compounds possess notable antioxidant properties and exhibit selective cytotoxicity against cancer cells. The study utilized both in vitro assays and molecular docking studies to assess the interactions between the compounds and their biological targets .
Research Findings: Structure-Activity Relationship
Research has indicated that modifications in the structure of benzo[b][1,4]oxazines can significantly influence their biological activities. For instance, the presence of electron-donating or withdrawing groups on the thiophene ring can enhance or diminish antioxidant and anticancer properties. This highlights the importance of structure-activity relationships in developing more potent derivatives .
Q & A
Q. What are the standard synthetic routes for preparing 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, and how do they apply to compounds with thiophene substituents?
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives typically involves cyclization strategies, such as:
- Schiff-base formation followed by alkylation : A one-pot multicomponent reaction using phenacyl bromides and o-aminophenols, achieving diastereoselectivity up to 99:1 .
- Ring-opening of epoxides : Spirocyclic epoxides react with 2-haloanilines to form substituted benzoxazines .
- Asymmetric chemoenzymatic methods : For enantiopure derivatives, alcohol dehydrogenase (ADH-A) catalyzes bioreductions of ketone intermediates, yielding (S)-configured products in >90% enantiomeric excess .
For thiophene-substituted analogs, thiophene-containing phenacyl bromides or thiophene-functionalized anilines can be incorporated during alkylation or cyclization steps.
Q. How are spectroscopic techniques (e.g., FT-IR, NMR) employed to confirm the structure of 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?
- FT-IR : Characteristic peaks include N-H stretching (~3373 cm⁻¹), aromatic C-H (~3060 cm⁻¹), and C-O-C vibrations (~1253 cm⁻¹). Thiophene substituents show C-S-C bending near 760 cm⁻¹ .
- NMR : H NMR distinguishes diastereotopic protons on the oxazine ring (δ 3.5–4.5 ppm). Thiophene protons appear as distinct multiplet signals (δ 6.5–7.5 ppm). C NMR confirms the oxazine ring (C-O at ~70 ppm) and thiophene carbons (aromatic C-S at ~125 ppm) .
Q. What safety precautions are critical when handling 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in laboratory settings?
- Prevent ignition : Avoid heat sources, sparks, or open flames due to potential flammability .
- Personal protective equipment (PPE) : Use gloves and eye protection.
- Ventilation : Handle in a fume hood to minimize inhalation of fine powders or vapors .
Advanced Research Questions
Q. How can stereochemical outcomes (diastereo-/enantioselectivity) be optimized in asymmetric synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazines?
- Enzymatic catalysis : ADH-A and evo-1.1.200 enzymes achieve >90% enantiomeric excess in bioreductions. Reaction conditions (e.g., pH 7.5 TRIS buffer) minimize side products like structural isomers .
- Chiral auxiliaries : Use of (R)- or (S)-configured phenacyl bromides in multicomponent reactions enhances diastereoselectivity (dr > 95:5) .
- Metal catalysts : Palladium or ruthenium complexes enable asymmetric transfer hydrogenation of imine intermediates .
Q. What strategies resolve contradictions in catalytic efficiency between enzymatic and metal-catalyzed asymmetric syntheses?
- Substrate scope : Enzymatic methods (e.g., ADH-A) are limited to specific ketone substrates, while metal catalysts (e.g., Ru-PNNP) tolerate diverse substituents but require rigorous oxygen-free conditions .
- Scalability : Chemoenzymatic routes are preferable for gram-scale synthesis due to milder conditions, whereas metal catalysis may require costly ligands .
Q. How do structural modifications (e.g., thiophene substitution) influence the biological activity of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives?
- Antiproliferative activity : Thiophene analogs may mimic benzamidine moieties in thrombin inhibitors, but ester derivatives (e.g., ethyl esters) show enhanced cell permeability and antiproliferative effects in tumor cells .
- URAT1 inhibition : Hybridization with thiophene-pyrimidinone scaffolds improves binding to urate transporters, as seen in lesinurad analogs .
Q. What mechanistic insights explain the regioselectivity in ring-opening reactions of epoxides to form 3,4-dihydro-2H-benzo[b][1,4]oxazines?
- Nucleophilic attack : 2-Haloanilines preferentially attack the less hindered carbon of the epoxide, driven by electronic effects (e.g., electron-withdrawing substituents on the aryl ring) .
- Steric effects : Bulky substituents on the epoxide favor trans-diastereomers, as observed in spirocyclic derivatives .
Q. How can X-ray crystallography validate the stereochemistry of enantiopure 3,4-dihydro-2H-benzo[b][1,4]oxazines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
